

# An In-depth Technical Guide to 2,4,6-Trimethoxy- $\beta$ -nitrostyrene

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## Compound of Interest

Compound Name: 2,4,6-Trimethoxy-beta-nitrostyrene

Cat. No.: B12333346

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

This technical whitepaper provides a comprehensive overview of 2,4,6-Trimethoxy- $\beta$ -nitrostyrene, a substituted nitrostyrene of significant interest in synthetic organic chemistry. This document details its chemical identity, physical properties, synthesis methodologies, and key chemical reactions. Particular emphasis is placed on its role as a versatile intermediate in the synthesis of phenethylamines, a class of compounds with broad pharmacological applications. This guide consolidates available data, presents detailed experimental protocols, and illustrates key chemical transformations through structured diagrams to serve as a vital resource for professionals in research and drug development.

## Chemical Identity and Properties

2,4,6-Trimethoxy- $\beta$ -nitrostyrene is an aromatic organic compound characterized by a benzene ring substituted with three methoxy groups and a  $\beta$ -nitrostyrene moiety.<sup>[1]</sup> The electron-donating nature of the three methoxy groups significantly influences the reactivity of the aromatic ring and the nitroalkene functional group.<sup>[1]</sup>

Table 1: Chemical and Physical Properties

Property	Value	Reference
CAS Number	216433-58-8	[2][3]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>5</sub>	[1][2]
Molecular Weight	239.23 g/mol	[1][2]
IUPAC Name	1,3,5-trimethoxy-2-[(E)-2-nitroethenyl]benzene	[1]
Synonyms	1,3,5-Trimethoxy-2-(2-nitroethenyl)benzene	[2]
Appearance	Pale yellow to orange crystalline solid (presumed, based on related compounds)	[4]
Stereochemistry	Typically exists in the more stable trans (E) configuration.	[1]

## Synthesis of 2,4,6-Trimethoxy-β-nitrostyrene

The primary and most documented method for synthesizing 2,4,6-Trimethoxy-β-nitrostyrene is the Henry reaction, also known as a nitroaldol condensation.[1] This reaction involves the base-catalyzed condensation of 2,4,6-trimethoxybenzaldehyde with nitromethane.[1] The initial β-nitro alcohol product readily dehydrates, often in situ, to yield the final nitrostyrene.[1]

Various catalytic systems can be employed to facilitate this condensation, each with specific advantages regarding reaction conditions and yield.

Table 2: Catalytic Systems for the Synthesis of 2,4,6-Trimethoxy-β-nitrostyrene

Catalyst	Solvent	Typical Conditions	Reported Yield	Reference
Ammonium Acetate	Glacial Acetic Acid	Reflux	High (not specified)	[1]
Methylamine (aq.)	Not specified	40-50°C	95%	[1]
Cyclohexylamine	Acetic Acid	~95°C	High (not specified)	[1]
Microwave-Assisted	Solvent-free, with catalyst (e.g., cyclohexylamine)	Microwave irradiation	Rapid, High (not specified)	[1]

## Detailed Experimental Protocols

### Protocol 3.1.1: Synthesis via Ammonium Acetate Catalysis

This protocol is based on the classical Henry condensation method.

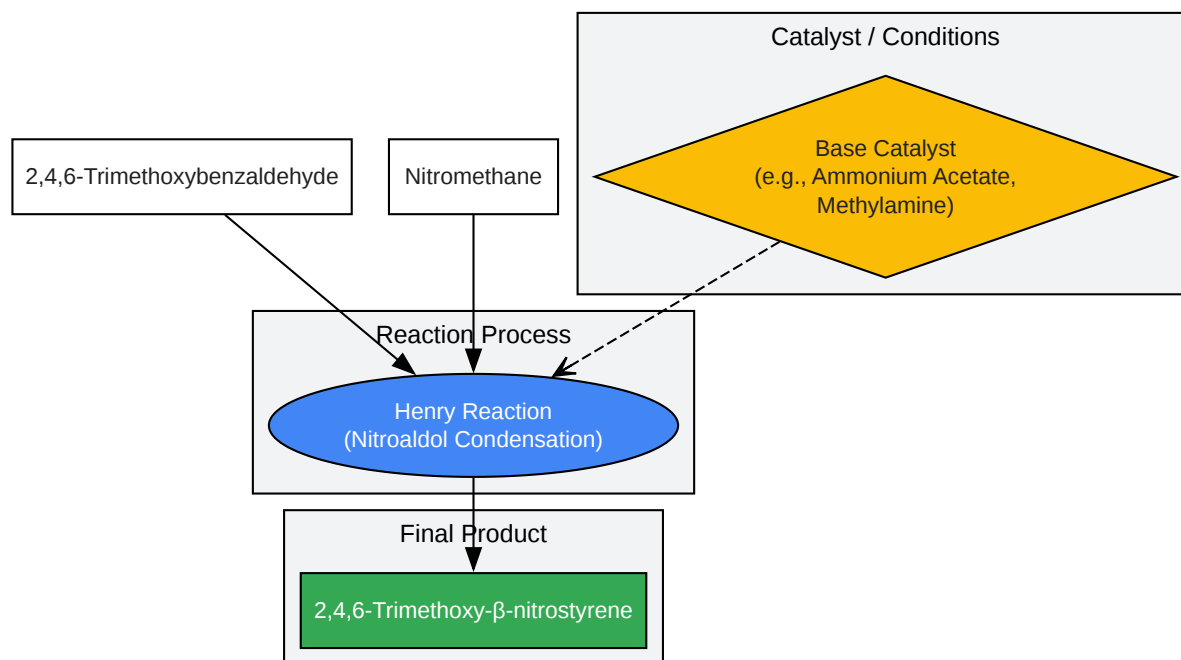
- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethoxybenzaldehyde (1.0 equivalent) in glacial acetic acid.
- **Addition of Reagents:** Add nitromethane (3 to 5 equivalents) to the solution.[1] Subsequently, add ammonium acetate (0.25 to 0.3 equivalents) as the catalyst.[1]
- **Reaction:** Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and pour it into ice water.[5] A precipitate of the crude product should form.
- **Purification:** Collect the solid by vacuum filtration, wash with cold water, and dry.[6] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[1][6]

### Protocol 3.1.2: Synthesis via Primary Amine Catalysis (Methylamine)

This method utilizes a primary amine catalyst, often at milder temperatures.

- **Reactant Preparation:** Combine 2,4,6-trimethoxybenzaldehyde (1.0 equivalent) and nitromethane (3-5 equivalents) in a suitable reaction vessel.
- **Catalyst Addition:** Add an aqueous solution of methylamine to the mixture.[1]
- **Reaction:** Heat the mixture to 40-50°C, stirring until the reaction is complete as indicated by TLC.[1]
- **Work-up and Purification:** Follow the same work-up and purification procedures as described in Protocol 3.1.1. A reported yield for this method is 95%.[1]

## Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of 2,4,6-Trimethoxy-β-nitrostyrene.

## Chemical Reactivity and Transformations

2,4,6-Trimethoxy- $\beta$ -nitrostyrene serves as a key precursor for synthesizing substituted phenethylamines, which are of high interest in medicinal chemistry and drug development.<sup>[7]</sup> The primary transformation is the reduction of the nitro group.

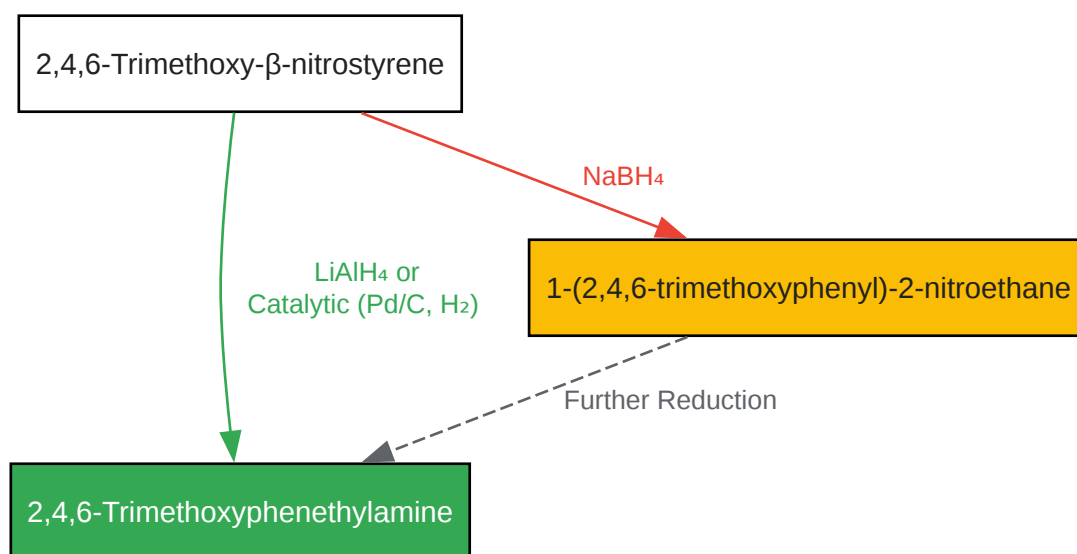
### Reduction to 2,4,6-Trimethoxyphenethylamine

The conversion of the nitrostyrene to the corresponding phenethylamine involves the reduction of both the carbon-carbon double bond and the nitro group.

Table 3: Reducing Agents for Nitrostyrene Transformation

Reducing Agent	Product	Key Considerations	Reference
Lithium Aluminum Hydride (LiAlH <sub>4</sub> )	2,4,6-Trimethoxyphenethylamine	Reduces both the C=C bond and the nitro group. Requires anhydrous conditions (e.g., dry THF).	[1]
Catalytic Hydrogenation (e.g., Pd/C, H <sub>2</sub> )	2,4,6-Trimethoxyphenethylamine	High-yielding alternative to metal hydrides.	[1]
Sodium Borohydride (NaBH <sub>4</sub> )	1-(2,4,6-trimethoxyphenyl)-2-nitroethane	Primarily reduces the C=C double bond, leaving the nitro group intact. A 4-molar equivalent is often recommended to avoid dimer byproducts.	[1][8]

### Reduction Pathway Diagram



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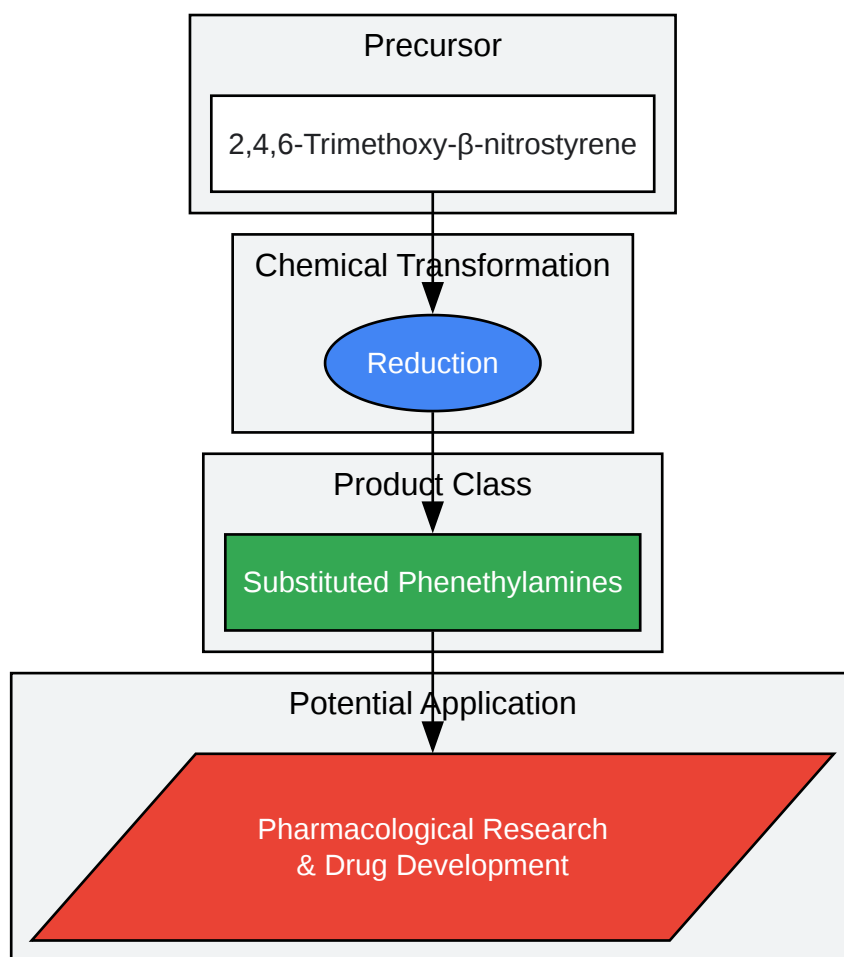
Caption: Key reduction pathways for 2,4,6-Trimethoxy-β-nitrostyrene.

## Biological and Pharmacological Context

While specific signaling pathways for 2,4,6-Trimethoxy-β-nitrostyrene are not extensively documented in available literature, the broader class of β-nitrostyrene derivatives has demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[9][10] For instance, other nitrostyrene derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS), subsequent DNA damage, and mitochondrial dysfunction.[9]

The primary significance of 2,4,6-Trimethoxy-β-nitrostyrene in drug development lies in its role as a direct precursor to substituted phenethylamines and amphetamines.[1][7] The reduction of a β-methyl-β-nitrostyrene, for example, directly yields the corresponding amphetamine.[1] This synthetic relationship positions 2,4,6-Trimethoxy-β-nitrostyrene as a critical building block for exploring novel psychoactive and therapeutic agents.

## Logical Relationship Diagram



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Caption: Role of 2,4,6-Trimethoxy-β-nitrostyrene in drug development.

## Safety and Toxicology

Specific toxicological data for 2,4,6-Trimethoxy-β-nitrostyrene is not thoroughly investigated. However, compounds in the nitrostyrene class are generally treated with caution. β-Nitrostyrene itself is known to be an irritant to the skin, eyes, mucous membranes, and upper respiratory tract, and can cause lachrymation.[11] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

2,4,6-Trimethoxy- $\beta$ -nitrostyrene, identified by CAS number 216433-58-8, is a valuable synthetic intermediate. Its preparation is reliably achieved through the Henry condensation of 2,4,6-trimethoxybenzaldehyde and nitromethane using various catalytic systems. The compound's primary utility lies in its efficient reduction to 2,4,6-trimethoxyphenethylamine, making it a cornerstone for the synthesis of a wider class of pharmacologically relevant molecules. While direct biological data on this specific compound is limited, its structural relationship to other bioactive nitrostyrenes and its role as a precursor for drug candidates underscore its importance for researchers in organic synthesis and medicinal chemistry. Further investigation into its biological activity and toxicological profile is warranted.

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